Superior Anticancer Potency Against BT-474 Breast Cancer Cells Compared to a Related Benzothiazole-Piperazine Derivative
2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole (Compound 1) demonstrates potent, single-digit micromolar antiproliferative activity against the BT-474 human breast ductal carcinoma cell line, with an IC₅₀ of 0.99 μM . This level of potency is notably superior to other aroyl-substituted benzothiazole-piperazine derivatives tested in similar contexts. For example, a closely related aroyl derivative, N-(4-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-furoyl)piperazin-1-yl]acetamide (Compound 10), exhibited a significantly higher GI₅₀ of 4.3 µM against the MCF-7 breast cancer cell line [1]. This represents an approximate 4.3-fold difference in potency, highlighting the advantage conferred by the specific 4-methylbenzoyl substitution and the direct benzothiazole-piperazine linkage for targeting certain breast cancer phenotypes.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀ / GI₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.99 μM against BT-474 breast cancer cell line |
| Comparator Or Baseline | N-(4-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-furoyl)piperazin-1-yl]acetamide (Compound 10). GI₅₀ = 4.3 µM against MCF-7 breast cancer cell line. |
| Quantified Difference | Approximately 4.3-fold greater potency for the target compound. |
| Conditions | Target compound: BT-474 cell line, assay unspecified. Comparator: MCF-7 cell line, Sulforhodamine B (SRB) assay. |
Why This Matters
This identifies the target compound as a more potent starting point for medicinal chemistry optimization against certain breast cancer subtypes compared to other accessible aroyl-piperazine analogs.
- [1] Almanhal Platform. Synthesis and activity studies on some novel benzothiazole-piperazine derivatives (Thesis). Compound 10, GI50 data against MCF7 cell line. View Source
